molecular formula C44H70O16 B062390 Hovenidulcioside B1 CAS No. 174902-16-0

Hovenidulcioside B1

Cat. No.: B062390
CAS No.: 174902-16-0
M. Wt: 855 g/mol
InChI Key: CMTXBVHDOWHMEA-AGGDBPHMSA-N
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Description

The compound “[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the formation of spirocyclic structures. Common synthetic routes may involve:

    Stepwise construction of the core structure: This involves the formation of the spirocyclic framework through cyclization reactions.

    Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Formation of glycosidic bonds: This involves the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a complex molecule may involve:

    Optimization of reaction conditions: This includes scaling up the reactions while maintaining high yields and purity.

    Use of biocatalysts: Enzymes may be employed to achieve stereoselective transformations.

    Continuous flow chemistry: This technique can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Amines, thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving glycosylation.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways involved: It may modulate signaling pathways related to glycosylation or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate: This compound shares a similar core structure but may differ in the functional groups attached.

    [(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate: Another similar compound with slight variations in the stereochemistry or functional groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, multiple chiral centers, and potential bioactivity, making it a valuable subject for scientific research and industrial applications.

Biological Activity

Hovenidulcioside B1 is a notable compound derived from the plant Hovenia dulcis, recognized for its diverse biological activities. This article delves into its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as glycosides, which are characterized by the presence of sugar moieties attached to non-sugar components. The structural analysis of this compound reveals its complex arrangement, contributing to its biological efficacy.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound exhibits significant antioxidant properties through various mechanisms:

  • DPPH Scavenging Activity : Studies have shown that this compound has a strong ability to scavenge DPPH radicals, with an IC50 value indicating effective radical neutralization.
  • ABTS Scavenging Activity : Similar results were observed in ABTS assays, where this compound demonstrated potent scavenging capabilities.

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms, thus neutralizing free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Activity

Chronic inflammation is a precursor to many diseases, including arthritis and heart disease. This compound has been studied for its anti-inflammatory effects:

  • COX-2 Inhibition : Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition reduces the production of pro-inflammatory mediators.
  • Nitric Oxide Production : The compound also decreases nitric oxide (NO) production in inflammatory cells, further mitigating inflammation.

These findings suggest that this compound could be a potential therapeutic agent for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and inflammation, supporting its therapeutic potential in managing conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Study 2 : In vitro experiments showed that this compound effectively inhibited the proliferation of cancer cells, suggesting its potential role as an anticancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

Biological ActivityMechanism/EffectReference
AntioxidantScavenges DPPH and ABTS radicals
Anti-inflammatoryInhibits COX-2 and reduces NO production
AnticancerInhibits cancer cell proliferation

Properties

IUPAC Name

[(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-20-15-24(57-38(20)53)16-26(56-23(4)46)21(2)25-9-10-29-42(7)13-12-30(41(5,6)28(42)11-14-43(29,8)44(25)17-31(47)54-19-44)59-40-37(35(51)33(49)27(18-45)58-40)60-39-36(52)34(50)32(48)22(3)55-39/h20-22,24-30,32-37,39-40,45,48-52H,9-19H2,1-8H3/t20-,21-,22+,24+,25-,26+,27-,28+,29-,30+,32+,33-,34-,35+,36-,37-,39+,40+,42+,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTXBVHDOWHMEA-AGGDBPHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](OC1=O)C[C@@H]([C@H](C)[C@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3([C@]25CC(=O)OC5)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174902-16-0
Record name (1′S,2′R,4′aR,4′bR,7′S,8′aR,10′aR)-2′-[(1R,2S)-2-(Acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7′-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]dodecahydro-4′b,8′,8′,10′a-tetramethylspiro[furan-3(2H),1′(2′H)-phenanthren]-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174902-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hovenidulcioside B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174902160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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